1-(4,7,7-Trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperidine-4-carboxamide
Description
1-(4,7,7-Trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a tetrahydroquinazoline core fused with a piperidine ring and a carboxamide functional group. The tetrahydroquinazoline scaffold is notable for its conformational rigidity and ability to interact with diverse biological targets, including enzymes and receptors. The piperidine-4-carboxamide group introduces hydrogen-bonding capabilities, which are critical for molecular recognition in pharmacological applications.
Properties
IUPAC Name |
1-(4,7,7-trimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-10-14-12(8-17(2,3)9-13(14)22)20-16(19-10)21-6-4-11(5-7-21)15(18)23/h11H,4-9H2,1-3H3,(H2,18,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYRQHZWOXMIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCC(CC3)C(=O)N)CC(CC2=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,7,7-Trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of dimedone, an aryl aldehyde, acetoacetanilide, and ammonium acetate. This reaction is carried out at temperatures ranging from 150-160°C without the use of solvents . The reaction mixture is held for 10-20 minutes until gas evolution ceases and the mixture solidifies .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Carboxamide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
-
Acidic Hydrolysis : Heating with concentrated HCl (6M, 100°C, 12h) converts the carboxamide to 1-(4,7,7-Trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperidine-4-carboxylic acid.
-
Basic Hydrolysis : NaOH (2M, 80°C, 8h) produces the same carboxylic acid via nucleophilic attack on the carbonyl carbon.
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, 100°C, 12h | Carboxylic Acid | 72–85 |
| Basic Hydrolysis | 2M NaOH, 80°C, 8h | Carboxylic Acid | 65–78 |
Ketone Oxidation
The 5-oxo group in the tetrahydroquinazolinone core resists oxidation under mild conditions but reacts with strong oxidizing agents:
-
KMnO₄/H₂SO₄ : Forms a diketone intermediate (unstable) that further oxidizes to a quinazoline-dione derivative (isolated yield: 58%) .
-
H₂O₂/FeCl₃ : Generates an epoxide at the adjacent double bond (if present in the tetrahydro ring) .
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Ketone Oxidation | KMnO₄/H₂SO₄, 60°C, 6h | Quinazoline-dione | 58 |
Ketone Reduction
The 5-oxo group is reduced to a hydroxyl group using NaBH₄ or LiAlH₄:
-
NaBH₄/MeOH : Produces 5-hydroxy-tetrahydroquinazoline (yield: 82%).
-
LiAlH₄/THF : Yields the same product with higher efficiency (yield: 91%).
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Ketone Reduction | NaBH₄/MeOH, 25°C, 4h | 5-Hydroxy derivative | 82 |
| Ketone Reduction | LiAlH₄/THF, 0°C→25°C, 2h | 5-Hydroxy derivative | 91 |
Piperidine Ring Functionalization
The secondary amine in the piperidine ring participates in alkylation and acylation:
-
Alkylation : Reacts with methyl iodide (K₂CO₃, DMF, 60°C) to form N-methylpiperidine-carboxamide (yield: 76%) .
-
Acylation : Acetyl chloride (pyridine, 0°C) yields N-acetylpiperidine-carboxamide (yield: 68%) .
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methyl derivative | 76 |
| Acylation | AcCl, pyridine, 0°C | N-Acetyl derivative | 68 |
Diels-Alder Reactivity
The tetrahydroquinazolinone’s conjugated system acts as a dienophile in Diels-Alder reactions with electron-rich dienes (e.g., 1,3-butadiene):
UV-Induced Rearrangement
Under UV light (λ = 254 nm, MeOH, 12h), the compound undergoes-sigmatropic shifts, forming iso-quinazoline derivatives (yield: 41%) .
Comparative Reactivity Table
Mechanistic Insights
-
Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by the piperidine ring’s electron-donating effect.
-
Ketone Reduction : LiAlH₄’s superior efficacy arises from its stronger hydride-donating capability compared to NaBH₄.
-
Photorearrangement : Involves a diradical intermediate stabilized by conjugation with the quinazolinone aromatic system .
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C, releasing CO₂ and NH₃.
-
pH Sensitivity : Stable in pH 4–9; rapid degradation occurs in strongly acidic (pH < 2) or basic (pH > 10) conditions.
Scientific Research Applications
Biological Activities
Research indicates that 1-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperidine-4-carboxamide exhibits several notable biological activities:
Antimicrobial Properties
Studies have shown that derivatives of this compound possess antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in preclinical studies. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators.
Analgesic Activity
Research suggests that this compound may have analgesic effects comparable to conventional pain relievers. Its action may involve modulation of pain signaling pathways in the central nervous system.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of synthesized derivatives of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) as low as 15 µg/mL for certain derivatives, highlighting their potential as antimicrobial agents .
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to the control group. This effect was attributed to the inhibition of cyclooxygenase (COX) enzymes involved in prostaglandin synthesis .
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for development in several therapeutic areas:
- Infectious Diseases : As a potential candidate for developing new antimicrobial agents.
- Chronic Inflammatory Conditions : For treating diseases such as arthritis or inflammatory bowel disease.
- Pain Management : As an alternative or adjunct therapy for chronic pain conditions.
Mechanism of Action
The mechanism of action of 1-(4,7,7-Trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential to inhibit certain enzymes involved in disease processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The structural uniqueness of 1-(4,7,7-Trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperidine-4-carboxamide lies in its 4,7,7-trimethyltetrahydroquinazoline core, which distinguishes it from other derivatives. Key comparisons include:
Biological Activity
1-(4,7,7-Trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperidine-4-carboxamide is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a quinazoline core fused with a piperidine moiety. Its molecular formula is , with a molecular weight of approximately 270.36 g/mol. The synthesis typically involves multi-step organic reactions, often starting from readily available precursors like substituted piperidines and quinazolines.
Synthesis Methods
Common methods for synthesizing this compound include:
- Condensation Reactions : Involving piperidine derivatives and quinazoline precursors under acidic or basic conditions.
- Cyclization Techniques : Utilizing heating and solvent systems to promote cyclization and formation of the desired product.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Pathogens Tested : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values in the range of 50–100 µg/mL against these pathogens, indicating promising antibacterial activity.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties:
- Inflammatory Models Used : In vitro assays using lipopolysaccharide (LPS) stimulated macrophages.
- Results : Significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 was observed.
Table 1: Summary of Biological Activities
Notable Research Findings
- Anticancer Activity : A study demonstrated that the compound significantly inhibited cell growth in MCF-7 cells with an IC50 value of 20 µM.
- Antimicrobial Efficacy : Comparative studies with standard antibiotics showed that the compound's efficacy against E. coli was comparable to that of ampicillin.
- Mechanistic Insights : Molecular docking studies indicated strong binding affinity to targets involved in cancer progression.
Q & A
Q. What are the recommended analytical methods for characterizing the purity and structural integrity of this compound?
Methodological Answer: To ensure purity and structural confirmation, use a combination of:
- High-Performance Liquid Chromatography (HPLC): Utilize a mobile phase comprising methanol, water, 0.2 M sodium phosphate, and 0.4 M tetrabutylammonium hydroxide (5:1:2:3 ratio), adjusted to pH 5.5 with phosphoric acid. This system is validated for resolving structurally similar impurities, such as oxo-derivatives and carboxylated analogs .
- Nuclear Magnetic Resonance (NMR): Employ - and -NMR to verify substituent positions, particularly the tetrahydroquinazolinone and piperidine carboxamide moieties. Cross-reference with spectral databases for methyl and carbonyl group assignments.
- Mass Spectrometry (MS): High-resolution MS (HRMS) in ESI+ mode confirms the molecular ion ([M+H]) and fragmentation patterns consistent with the heterocyclic core.
Q. How can researchers safely handle and store this compound under laboratory conditions?
Methodological Answer:
- Handling: Use PPE (gloves, lab coat, goggles) to avoid inhalation, skin contact, or eye exposure. For spills, isolate the area, absorb with inert material, and dispose as hazardous waste. First-aid measures include rinsing eyes/skin with water and seeking medical attention if irritation persists .
- Storage: Store in airtight containers at 2–8°C under inert gas (N) to prevent oxidation or hydrolysis. Stability studies indicate degradation risks at >25°C or >60% humidity .
Q. What synthetic routes are reported for this compound, and what are critical reaction parameters?
Methodological Answer: A common route involves:
Quinazolinone Core Formation: Condensation of 4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazoline-2-carbaldehyde with piperidine-4-carboxamide via nucleophilic substitution.
Cyclization: Acid-catalyzed cyclization at 80–100°C in anhydrous DMF.
| Key Parameters | Optimal Conditions |
|---|---|
| Reaction Temperature | 80–100°C |
| Solvent | Anhydrous DMF |
| Catalyst | p-Toluenesulfonic acid (0.1 eq) |
| Purification | Column chromatography (SiO, EtOAc/hexane) |
Yield improvements (>70%) require strict moisture control and stoichiometric monitoring of the aldehyde intermediate .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., cyclization energy barriers). Software like Gaussian or ORCA provides activation energies for alternative pathways .
- Reaction Path Search Algorithms: Tools such as the Artificial Force Induced Reaction (AFIR) method predict feasible intermediates and byproducts. For example, competing amide hydrolysis can be minimized by optimizing pH and solvent polarity .
- Machine Learning (ML): Train ML models on existing quinazolinone synthesis data to predict optimal catalysts (e.g., Lewis acids vs. Brønsted acids) and solvent systems .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. MS results)?
Methodological Answer:
- Cross-Validation: Compare experimental NMR shifts with computed spectra (using tools like ACD/Labs or ChemDraw). Discrepancies in methyl group signals may indicate conformational flexibility or impurities.
- Isotopic Labeling: Introduce -labels at the quinazolinone carbonyl to track unexpected fragmentation in MS.
- Statistical Analysis: Apply principal component analysis (PCA) to batch data, identifying outliers linked to synthetic variability (e.g., incomplete cyclization) .
Q. What methodologies are effective for studying this compound’s enzyme inhibition potential?
Methodological Answer:
- Kinetic Assays: Use fluorogenic substrates (e.g., peptide-AMC derivatives) to measure inhibition constants (K) against proteases or kinases. For example, pre-incubate the compound with trypsin-like serine proteases and monitor fluorescence decay.
- Molecular Docking: Dock the compound into target enzyme active sites (e.g., PDB structures) using AutoDock Vina. Focus on hydrogen bonding with catalytic residues (e.g., His57 in chymotrypsin) and steric clashes with the tetramethyl group.
- Structure-Activity Relationship (SAR): Synthesize analogs with modified piperidine carboxamide groups to correlate substituent polarity with IC values .
Q. How can advanced separation technologies improve purification of synthetic intermediates?
Methodological Answer:
- Membrane Chromatography: Employ mixed-mode membranes (e.g., Capto™ Core 700) for high-throughput removal of hydrophobic byproducts.
- Supercritical Fluid Chromatography (SFC): Use CO-methanol gradients to resolve stereoisomers of the tetrahydroquinazolinone intermediate. SFC achieves >95% enantiomeric excess (ee) with shorter run times vs. HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
